molecular formula C8H12N2S B8457425 3-Amino-2-ethylthio-4-methylpyridine

3-Amino-2-ethylthio-4-methylpyridine

Cat. No.: B8457425
M. Wt: 168.26 g/mol
InChI Key: HNQXNJXIPKECLM-UHFFFAOYSA-N
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Description

3-Amino-2-ethylthio-4-methylpyridine is a pyridine derivative featuring a unique substitution pattern: an amino group at position 3, an ethylthio group at position 2, and a methyl group at position 2. This arrangement imparts distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-ethylsulfanyl-4-methylpyridin-3-amine

InChI

InChI=1S/C8H12N2S/c1-3-11-8-7(9)6(2)4-5-10-8/h4-5H,3,9H2,1-2H3

InChI Key

HNQXNJXIPKECLM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=CC(=C1N)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 3-Amino-2-ethylthio-4-methylpyridine with structurally related pyridine derivatives, emphasizing substituent positions, functional groups, and synthesis methods:

Compound Name Substituents (Positions) Key Functional Groups Synthesis Method (Reference)
This compound Amino (3), Ethylthio (2), Methyl (4) –NH₂, –S–C₂H₅, –CH₃ Not explicitly detailed; inferred from analogs
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (33) Amino (2), Methyl (4), Methylthio-butyl (6) –NH₂, –CH₃, –S–CH₃ Deprotection of pyrrole-protected precursor
4-Methyl-3-nitropyridin-2-amine (I) Nitro (3), Amino (2), Methyl (4) –NO₂, –NH₂, –CH₃ Nitration of 2-amino-4-methylpyridine
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine Chloro (2), Ethynyl-TMS (3), Amino (4) –Cl, –C≡C–Si(CH₃)₃, –NH₂ Sonogashira coupling, silylation
(3-Methylaminomethyl)pyridine Methylaminomethyl (3) –CH₂–NH–CH₃ Reductive amination or alkylation

Physicochemical and Electronic Properties

  • Electron-Donating vs. Withdrawing Effects: The ethylthio group (–S–C₂H₅) in this compound is electron-donating due to sulfur’s lone pairs, enhancing aromatic ring electron density. This contrasts with the electron-withdrawing nitro group (–NO₂) in 4-Methyl-3-nitropyridin-2-amine, which reduces basicity and stabilizes negative charges . Trimethylsilyl-ethynyl groups in 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine introduce steric bulk and alter solubility via hydrophobic interactions .
  • In contrast, chloro or TMS-ethynyl substituents (e.g., in ) reduce polarity, favoring organic-phase reactions .

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : CAPIC () is synthesized via a multi-step process involving Knoevenagel condensation, cyclization, chlorination, and Hofmann degradation.

  • Thiolation : The chloride at position 2 is displaced by an ethylthiolate anion (SEt⁻) under basic conditions.

    • Reagents : Ethyl mercaptan (EtSH) with a base (e.g., NaOH or KOH) or sodium ethanethiolate (NaSEt).

    • Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.

    • Temperature : Elevated temperatures (80–120°C) may be required to overcome aromatic ring deactivation by electron-withdrawing groups.

Example Protocol (Adapted from):

Challenges :

  • Competing hydrolysis of the chloro group under basic conditions.

  • Oxidation of the ethylthio group to sulfoxide or sulfone.

Direct Cyclization with Ethylthio-Containing Building Blocks

An alternative strategy involves constructing the pyridine ring with the ethylthio group pre-installed. This method is inspired by cyclization reactions used for thienopyridines.

Key Steps:

  • Knoevenagel Condensation : Combine a β-ketoester (e.g., ethyl acetoacetate) with a nitrile (e.g., malononitrile) to form a dicyano intermediate.

  • Cyclization : Acid-catalyzed cyclization introduces the pyridine core. If ethylthio-containing reagents are incorporated early, the substituent is retained in the final structure.

Example (Based on):

Advantages :

  • Avoids post-synthetic modification, reducing steps.

  • Higher regioselectivity if the ethylthio group directs cyclization.

Limitations :

  • Limited precedent for ethylthio incorporation in such cyclizations.

  • Risk of side reactions due to sulfur’s nucleophilicity.

Transition-metal catalysis offers a modern approach to installing ethylthio groups. While not directly cited in the provided sources, methodologies for analogous compounds suggest feasibility.

Suzuki-Miyaura Coupling

  • Substrate : 3-Amino-2-bromo-4-methylpyridine.

  • Reagent : Ethylthiol boronic ester (EtS-Bpin).

  • Catalyst : Pd(PPh₃)₄ or XPhos Pd G3.

Conditions :

  • Solvent: Dioxane/water mixture.

  • Base: K₂CO₃.

  • Temperature: 80–100°C.

Challenges :

  • Limited stability of ethylthiol boronic esters.

  • Competing protodeboronation.

Functional Group Interconversion

From Methylthio to Ethylthio

Methylthio analogs (e.g., 2-methylthio-4-methylpyridine) can undergo alkylation to introduce the ethyl group:

Reaction :

Subsequent nitration and reduction (e.g., HNO₃/H₂SO₄ followed by H₂/Pd-C) could introduce the amino group at position 3.

Comparative Analysis of Methods

MethodStarting MaterialYield*Key ChallengesCitations
Nucleophilic Substitution2-Chloro-CAPIC40–60%Competing hydrolysis, oxidation
Direct Cyclizationβ-Ketoesters + Nitriles30–50%Complex synthesis, side reactions
Cross-Coupling2-Bromo-pyridine20–40%Reagent instability, low efficiency
AlkylationMethylthio-pyridine50–70%Regioselectivity in nitration step

*Estimated based on analogous reactions.

Q & A

Q. What mechanistic insights explain the unexpected formation of byproducts during the oxidation of this compound?

  • Methodological Answer :
  • Radical Trapping : Add TEMPO to suppress thiyl radical intermediates, reducing dimerization byproducts .
  • Kinetic Profiling : Use in situ IR to monitor oxidation (e.g., H₂O₂ → sulfoxide intermediates) and adjust stoichiometry .

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